Ethyl 1-[2-(4-methylbenzoyloxy)acetyl]piperidine-4-carboxylate
Description
Ethyl 1-[2-(4-methylbenzoyloxy)acetyl]piperidine-4-carboxylate is a piperidine derivative featuring an ethyl ester group at the 4-position and a 2-(4-methylbenzoyloxy)acetyl substituent at the 1-position of the piperidine ring. The 4-methylbenzoyloxy moiety introduces aromaticity and moderate lipophilicity, while the acetyl linker may influence conformational flexibility.
Properties
IUPAC Name |
ethyl 1-[2-(4-methylbenzoyl)oxyacetyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-3-23-17(21)15-8-10-19(11-9-15)16(20)12-24-18(22)14-6-4-13(2)5-7-14/h4-7,15H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSFQORPYATUOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)COC(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(4-methylbenzoyloxy)acetyl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the acetyl group: This step involves the acetylation of the piperidine ring using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Attachment of the 4-methylbenzoyloxy group: This step involves the esterification of the acetylated piperidine with 4-methylbenzoic acid or its derivatives in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(4-methylbenzoyloxy)acetyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-[2-(4-methylbenzoyloxy)acetyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(4-methylbenzoyloxy)acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 1-Position
The 1-position substituent significantly impacts physicochemical and biological properties. Key analogs include:
Ethyl 1-(2-((tert-butoxycarbonyl)(methyl)amino)acetyl)-4-((3',5'-dichloro-[1,1'-biphenyl]-4-yl)methyl)piperidine-4-carboxylate (5db, )
- Structure: A tert-butoxycarbonyl(methyl)amino-acetyl group at the 1-position and a dichlorobiphenylmethyl group at the 4-position.
- Properties : Higher molecular weight (MW 563.51) due to the bulky dichlorobiphenyl group. The tert-butoxycarbonyl (Boc) group enhances stability during synthesis.
- Synthesis : Achieved 68% yield using HATU/DIEA-mediated coupling .
Ethyl 1-(4-methylbenzyl)piperidine-4-carboxylate (3e, )
- Structure : A 4-methylbenzyl group replaces the acetyl moiety.
- Properties: Simpler structure with a benzyl group, yielding 76.6%.
Ethyl 1-(4-cyanopyrid-2-yl)piperidine-4-carboxylate ()
- Structure: A 4-cyanopyridyl group at the 1-position.
- Melting point (51–53°C) and high purity (97%) suggest crystalline stability .
Ethyl 1-(4-nitrophenylsulfonyl)piperidine-4-carboxylate ()
Substituent Variations at the 4-Position
The ethyl ester at the 4-position is conserved in most analogs, but some derivatives feature additional groups:
Compound 5db ()
Ethyl 4-((3',5'-dichloro-[1,1'-biphenyl]-4-yl)methyl)piperidine-4-carboxylate ()
- 4-Position : Bulky substituents like dichlorobiphenyl may sterically hinder target binding but improve selectivity for hydrophobic pockets .
Biological Activity
Ethyl 1-[2-(4-methylbenzoyloxy)acetyl]piperidine-4-carboxylate, with the CAS number 379732-14-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H23NO5
- Molecular Weight : 333.3789 g/mol
- CAS Number : 379732-14-6
The compound features a piperidine core substituted with an ethyl ester and a 4-methylbenzoyloxyacetyl group, which may contribute to its biological properties.
This compound is believed to interact with various biological targets, including:
- GABA Receptors : Similar compounds have been identified as ligands for GABA receptors, suggesting potential anxiolytic or sedative effects .
- Enzyme Inhibition : Preliminary studies indicate that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
In Vitro Studies
- Antimicrobial Activity : Research has demonstrated that related piperidine derivatives exhibit antimicrobial properties. This compound's efficacy against bacterial strains remains to be fully characterized.
- Cytotoxicity Assays : Initial cytotoxicity tests on cancer cell lines have shown promising results, indicating potential applications in cancer therapy.
In Vivo Studies
Case studies involving animal models have provided insights into the pharmacokinetics and therapeutic potential of the compound:
- Study on Pain Relief : A study evaluated the analgesic properties of similar piperidine compounds, indicating a potential role in pain management .
| Study Type | Model Used | Key Findings |
|---|---|---|
| In Vivo | Rat model | Significant reduction in pain response compared to control groups |
| In Vitro | Cancer cell lines | Induced apoptosis in treated cells |
Toxicological Profile
Preliminary toxicity assessments indicate that this compound may exhibit low acute toxicity; however, further studies are necessary to establish a comprehensive safety profile.
Case Studies and Research Findings
- Case Study on Anticancer Activity :
- GABAergic Activity Exploration :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
